(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone is a complex organic compound with the molecular formula C₁₃H₁₆N₄O₆ It is characterized by the presence of both amino and nitro groups on a phenyl ring, as well as a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone typically involves multiple steps:
Amination: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Morpholino Group Introduction: The morpholino group is introduced through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing various biochemical pathways. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone: shares similarities with other nitroaromatic compounds and morpholino derivatives.
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: Another compound with a dinitrophenyl group, known for its heat-resistant and energetic properties.
s-Triazine and tri-s-triazine derivatives: Nitrogen-rich compounds with high energy and stability, used in energetic materials.
Properties
Molecular Formula |
C13H16N4O6 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2-amino-3,5-dinitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H16N4O6/c1-7-5-15(6-8(2)23-7)13(18)10-3-9(16(19)20)4-11(12(10)14)17(21)22/h3-4,7-8H,5-6,14H2,1-2H3 |
InChI Key |
VOVQZRKSCHGYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.